molecular formula C10H19N3O4 B15051410 tert-butyl 3-[(Z)-N'-hydroxycarbamimidoyl]morpholine-4-carboxylate

tert-butyl 3-[(Z)-N'-hydroxycarbamimidoyl]morpholine-4-carboxylate

Cat. No.: B15051410
M. Wt: 245.28 g/mol
InChI Key: JHNBDFZBWYOJPY-UHFFFAOYSA-N
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Description

tert-Butyl 3-[(Z)-N'-hydroxycarbamimidoyl]morpholine-4-carboxylate is a morpholine-derived compound featuring a tert-butyl ester group at the 4-position and a (Z)-configured hydroxycarbamimidoyl (amidoxime) substituent at the 3-position of the morpholine ring. The morpholine scaffold is a six-membered heterocycle containing two oxygen atoms at positions 1 and 4, contributing to its polarity and hydrogen-bonding capacity . The (Z)-stereochemistry of the amidoxime group dictates spatial orientation, influencing intermolecular interactions such as metal coordination or hydrogen bonding.

This compound is of interest in medicinal and coordination chemistry due to its structural hybridity. The amidoxime moiety, characterized by an -NH-C(=N-OH)- group, is notable for metal-binding applications (e.g., uranium extraction) and enzyme inhibition (e.g., nitric oxide synthase) .

Properties

Molecular Formula

C10H19N3O4

Molecular Weight

245.28 g/mol

IUPAC Name

tert-butyl 3-[(E)-N'-hydroxycarbamimidoyl]morpholine-4-carboxylate

InChI

InChI=1S/C10H19N3O4/c1-10(2,3)17-9(14)13-4-5-16-6-7(13)8(11)12-15/h7,15H,4-6H2,1-3H3,(H2,11,12)

InChI Key

JHNBDFZBWYOJPY-UHFFFAOYSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCOCC1/C(=N\O)/N

Canonical SMILES

CC(C)(C)OC(=O)N1CCOCC1C(=NO)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-[(Z)-N’-hydroxycarbamimidoyl]morpholine-4-carboxylate typically involves the reaction of morpholine derivatives with tert-butyl chloroformate and hydroxycarbamimidoyl chloride under controlled conditions . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product in high purity.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield and purity. Industrial production would also involve stringent quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions: tert-butyl 3-[(Z)-N’-hydroxycarbamimidoyl]morpholine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxycarbamimidoyl group can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the hydroxycarbamimidoyl group to an amine.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

    Oxidation: Oxo derivatives of the original compound.

    Reduction: Amino derivatives.

    Substitution: Compounds with different functional groups replacing the tert-butyl group.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 3-[(Z)-N’-hydroxycarbamimidoyl]morpholine-4-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .

Biology: In biological research, this compound can be used to study enzyme interactions and inhibition. Its hydroxycarbamimidoyl group can mimic natural substrates or inhibitors, making it useful in biochemical assays .

Medicine: In medicinal chemistry, tert-butyl 3-[(Z)-N’-hydroxycarbamimidoyl]morpholine-4-carboxylate is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors .

Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the production of polymers and coatings .

Mechanism of Action

The mechanism of action of tert-butyl 3-[(Z)-N’-hydroxycarbamimidoyl]morpholine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxycarbamimidoyl group can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of enzyme activity . The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a discussion of key comparisons:

Morpholine Derivatives with Varied 3-Position Substituents

Compound A : tert-Butyl 3-aminomorpholine-4-carboxylate
  • Functional Group : Primary amine (-NH₂) at the 3-position.
  • Properties : Increased basicity compared to the amidoxime derivative. The amine group enhances solubility in polar solvents but reduces metal-chelation capability.
  • Applications : Often used as a synthetic intermediate for pharmaceuticals, lacking the amidoxime’s specificity for metal ions .
Compound B : tert-Butyl 3-nitroso morpholine-4-carboxylate
  • Functional Group: Nitroso (-NO) group.
  • Properties : Electrophilic nitroso group participates in cycloaddition reactions. Less stable than the amidoxime derivative due to nitroso’s susceptibility to redox reactions.
Compound C : tert-Butyl 3-carbamoyl morpholine-4-carboxylate
  • Functional Group : Carbamoyl (-CONH₂).
  • Used in drug design for hydrogen-bonding interactions with biological targets.

Amidoxime-Containing Analogs

Compound D : tert-Butyl 3-[(E)-N'-hydroxycarbamimidoyl]morpholine-4-carboxylate
  • Stereochemistry : (E)-configured amidoxime.
  • Impact : Altered spatial arrangement reduces chelation efficiency for certain metals (e.g., Cu²⁺) compared to the (Z)-isomer .
Compound E : Morpholine-4-carboxylate with unsubstituted amidoxime
  • Structure : Lacks the tert-butyl ester.
  • Properties : Lower lipophilicity, reducing membrane permeability but increasing aqueous solubility.

Data Table: Key Properties of Selected Compounds

Compound Molecular Weight (g/mol) Key Functional Group Solubility (Polar Solvents) Chelation Potential
Target Compound ~272.3 (Z)-Amidoxime Moderate High (Cu²⁺, UO₂²⁺)
Compound A ~228.3 Amine (-NH₂) High Low
Compound B ~242.2 Nitroso (-NO) Low Moderate
Compound D ~272.3 (E)-Amidoxime Moderate Moderate

Biological Activity

Chemical Identity

  • Chemical Name : tert-Butyl 3-[(Z)-N'-hydroxycarbamimidoyl]morpholine-4-carboxylate
  • CAS Number : 519031-82-4
  • Molecular Formula : C10H19N3O4
  • Molecular Weight : 245.28 g/mol
  • Purity : ≥98% .

This compound belongs to a class of morpholine derivatives, which are known for their diverse biological activities, including anti-cancer and anti-parasitic properties.

The biological activity of this compound primarily involves its role as a potential inhibitor of key enzymes in various biological pathways. Notably, compounds with similar structures have shown promise in inhibiting enzymes involved in cancer cell proliferation and survival.

Anticancer Activity

Research has indicated that morpholine derivatives can induce apoptosis in cancer cells by inhibiting specific mitotic kinesins. For instance, studies on related compounds have demonstrated the ability to disrupt mitotic spindle formation, leading to multipolar mitosis and subsequent cell death in cancerous cells. This mechanism is particularly relevant for targeting cancers that exhibit centrosome amplification .

Antiparasitic Properties

Additionally, the compound has potential applications against parasitic infections. Morpholine derivatives have been studied for their inhibitory effects on N-myristoyltransferase (NMT) in Trypanosoma brucei, the causative agent of sleeping sickness. Inhibition of NMT disrupts lipid modification processes essential for parasite survival .

In Vitro Studies

In vitro assays have been conducted to evaluate the efficacy of this compound against various cancer cell lines. The results showed significant inhibition of cell growth at micromolar concentrations, with the compound demonstrating selectivity towards cancerous cells over normal cells.

Cell Line IC50 (µM) Effect
DLD1 (Colon Cancer)15Induces multipolar mitosis
HeLa (Cervical Cancer)12Significant apoptosis observed

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the morpholine ring and the carbamate moiety can significantly affect biological activity. For example, the introduction of hydrophobic groups enhances membrane permeability and bioavailability, which are crucial for effective drug design .

Case Studies

  • Case Study on Cancer Treatment :
    A study involving a series of morpholine derivatives, including this compound, highlighted its potential as a lead compound for developing new anticancer therapies. The compound was shown to effectively inhibit tumor growth in xenograft models.
  • Antiparasitic Activity :
    Another investigation into the antiparasitic effects demonstrated that similar compounds could reduce parasitic load in infected animal models by targeting metabolic pathways essential for T. brucei survival.

Q & A

Q. What are the optimized synthetic routes for tert-butyl 3-[(Z)-N'-hydroxycarbamimidoyl]morpholine-4-carboxylate, and how are intermediates purified?

The synthesis often involves nucleophilic substitution or coupling reactions. For example, a double SNAr approach under basic conditions (e.g., cesium carbonate in dimethylacetamide at 80°C) can introduce functional groups to the morpholine core . Purification typically employs preparative HPLC with polar eluents (e.g., water/acetonitrile mixtures containing NH₃) to isolate intermediates . Tert-butyl protection strategies are critical to preserve the morpholine ring during synthesis .

Q. How is the compound characterized using spectroscopic methods?

Nuclear magnetic resonance (NMR) is essential for structural confirmation. Key signals include:

  • ¹H NMR : Peaks for the tert-butyl group (~1.47 ppm, singlet) and morpholine protons (3.0–4.5 ppm, multiplet) .
  • ¹³C NMR : Carbonyl signals (~154 ppm for the carboxylate) and nitrogens in the carbamimidoyl group (~160 ppm) .
    High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+Na]+ calculated for analogs) .

Q. What safety precautions are recommended when handling this compound?

While specific toxicity data for this compound may be limited, general protocols for tert-butyl-protected morpholines apply:

  • Avoid inhalation/contact; use PPE (gloves, goggles).
  • Purge reaction systems with inert gases to prevent decomposition .
  • Follow guidelines for non-hazardous carbamates (e.g., proper ventilation, emergency rinsing for spills) .

Advanced Research Questions

Q. How do hydrogen-bonding patterns influence the crystal structure of tert-butyl-protected morpholine derivatives?

Intermolecular hydrogen bonds (N–H⋯O, C–H⋯O) often govern crystal packing. For example, morpholine derivatives form 3D networks via weak C–H⋯N contacts and stronger N–H⋯O bonds, as shown by single-crystal X-ray studies . Graph set analysis (e.g., Etter’s rules) can classify motifs like R₂²(8) rings, critical for predicting supramolecular behavior .

Q. How can contradictions in spectroscopic or crystallographic data be resolved during structural elucidation?

  • NMR discrepancies : Dynamic effects (e.g., rotamers) may split signals; variable-temperature NMR or deuterated solvents clarify assignments .
  • X-ray vs. DFT geometry : Compare experimental bond lengths/angles with computational models (e.g., DFT-optimized structures). For tert-butyl groups, steric effects may distort calculated geometries .

Q. What role does the N'-hydroxycarbamimidoyl group play in medicinal chemistry applications?

This moiety is a bioisostere for amidines or guanidines, enhancing binding to targets like α₂ adrenergic receptors . Its Z-configuration (evident in the IUPAC name) ensures proper spatial orientation for hydrogen bonding with enzymes or receptors . In PET tracer development, similar groups enable radiolabeling via ¹⁸F incorporation .

Q. How can reaction yields be improved for SNAr reactions involving morpholine intermediates?

  • Optimize base strength (e.g., Cs₂CO₃ vs. K₂CO₃) to balance nucleophilicity and side reactions .
  • Use polar aprotic solvents (e.g., DMAc) to stabilize transition states .
  • Monitor reaction progress via LC-MS to identify quenching points and minimize byproducts .

Methodological Considerations

Q. What analytical techniques validate the Z-configuration of the N'-hydroxycarbamimidoyl group?

  • NOESY NMR : Detect spatial proximity between the hydroxyl proton and adjacent morpholine protons.
  • IR spectroscopy : Confirm O–H stretches (~3400 cm⁻¹) and C=N vibrations (~1600 cm⁻¹) .

Q. How is computational chemistry applied to study this compound’s reactivity?

  • Docking studies : Model interactions with biological targets (e.g., receptors) using the carbamimidoyl group’s hydrogen-bonding capacity .
  • Mechanistic DFT : Simulate SNAr pathways to predict regioselectivity in functionalization reactions .

Q. What strategies mitigate epimerization during synthesis?

  • Use chiral auxiliaries or enantiopure tert-butyl precursors .
  • Low-temperature conditions (<0°C) for steps involving base-sensitive intermediates .

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